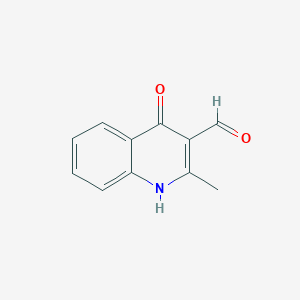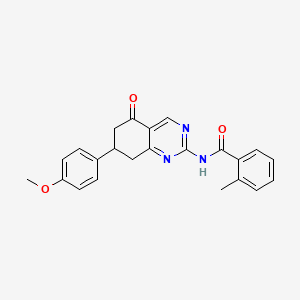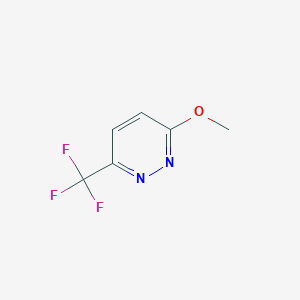
4-Hydroxy-3-formylquinaldine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Hydroxy-3-formylquinaldine est un composé hétérocyclique appartenant à la famille de la quinoléine. Elle se caractérise par la présence d’un groupe hydroxyle en position quatre et d’un groupe formyle en position trois sur le cycle quinoléique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 4-Hydroxy-3-formylquinaldine implique généralement la réaction de Vilsmeier-Haack, qui est une réaction de formylation. Cette méthode utilise un réactif de Vilsmeier-Haack, généralement formé par réaction du N,N-diméthylformamide (DMF) avec l’oxychlorure de phosphore (POCl3). La réaction se déroule en traitant la 4-hydroxyquinoléine avec le réactif de Vilsmeier-Haack dans des conditions contrôlées pour introduire le groupe formyle en position trois .
Méthodes de production industrielle : La production industrielle de la this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction afin de maximiser le rendement et la pureté tout en minimisant les sous-produits. Des techniques telles que la synthèse en flux continu et l’utilisation de catalyseurs peuvent être utilisées pour améliorer l’efficacité et la scalabilité .
Analyse Des Réactions Chimiques
Types de réactions : La 4-Hydroxy-3-formylquinaldine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un dérivé de la quinone.
Réduction : Le groupe formyle peut être réduit en groupe hydroxyméthyle.
Substitution : Le groupe hydroxyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits formés :
Oxydation : Dérivés de la quinone.
Réduction : Dérivés hydroxyméthyles.
Substitution : Dérivés amino ou thio
4. Applications de la recherche scientifique
La this compound a des applications diverses dans la recherche scientifique :
Chimie : Elle sert d’intermédiaire dans la synthèse de molécules organiques complexes et d’hétérocycles.
Biologie : Elle est utilisée dans l’étude des interactions enzymatiques et comme sonde dans les dosages biochimiques.
Industrie : Elle est utilisée dans la production de colorants, de pigments et d’autres produits chimiques industriels
Applications De Recherche Scientifique
4-Hydroxy-3-formylquinaldine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Le mécanisme d’action de la 4-Hydroxy-3-formylquinaldine implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydroxyle peut former des liaisons hydrogène avec des macromolécules biologiques, tandis que le groupe formyle peut participer à des liaisons covalentes avec des sites nucléophiles. Ces interactions peuvent moduler l’activité enzymatique, inhiber la croissance microbienne ou induire l’apoptose dans les cellules cancéreuses .
Composés similaires :
4-Hydroxyquinoléine : Elle ne possède pas le groupe formyle, ce qui la rend moins réactive dans certaines réactions chimiques.
3-Formylquinoléine : Elle ne possède pas le groupe hydroxyle, ce qui réduit sa capacité à former des liaisons hydrogène.
4-Hydroxy-2-méthylquinoléine : Elle contient un groupe méthyle au lieu d’un groupe formyle, ce qui modifie ses propriétés chimiques
Unicité : La this compound est unique en raison de la présence à la fois de groupes hydroxyle et formyle, qui lui confèrent une réactivité et une activité biologique distinctes. Cette double fonctionnalité lui permet de participer à un éventail plus large de réactions chimiques et améliore son potentiel en tant qu’intermédiaire polyvalent dans la synthèse organique et le développement de médicaments.
Comparaison Avec Des Composés Similaires
4-Hydroxyquinoline: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-Formylquinoline: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
4-Hydroxy-2-methylquinoline: Contains a methyl group instead of a formyl group, altering its chemical properties
Uniqueness: 4-Hydroxy-3-formylquinaldine is unique due to the presence of both hydroxyl and formyl groups, which confer distinct reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis and drug development.
Propriétés
Formule moléculaire |
C11H9NO2 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
2-methyl-4-oxo-1H-quinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-7-9(6-13)11(14)8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H,12,14) |
Clé InChI |
BESILXADEIWIQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[({[3-(Dimethylamino)phenyl]amino}thioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12124245.png)

![methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B12124254.png)

![5,5-Dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione](/img/structure/B12124270.png)
![2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopentylpropanamide](/img/structure/B12124274.png)
![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12124278.png)
![2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol](/img/structure/B12124280.png)

![Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B12124298.png)
![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane](/img/structure/B12124306.png)
![6-Bromo-1-[2-(2-methylphenoxy)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12124310.png)

